
Silver, 1-hexynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver, 1-hexynyl- is a chemical compound that combines the unique properties of silver with the organic functionality of a 1-hexynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silver, 1-hexynyl- typically involves the reaction of silver salts with 1-hexyne. One common method is the reaction of silver nitrate with 1-hexyne in the presence of a base, such as sodium hydroxide, to form the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the formation of the product.
Industrial Production Methods: While specific industrial production methods for Silver, 1-hexynyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Silver, 1-hexynyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silver oxide and other oxidation products.
Reduction: Reduction reactions can convert the silver ion back to its metallic form.
Substitution: The 1-hexynyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silver oxide, while substitution reactions can produce a variety of functionalized silver compounds.
Applications De Recherche Scientifique
Silver, 1-hexynyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other silver-containing compounds and as a catalyst in various organic reactions.
Biology: The compound’s antimicrobial properties make it useful in biological studies, particularly in the development of antibacterial agents.
Medicine: Research is ongoing into its potential use in medical applications, such as wound dressings and antimicrobial coatings.
Industry: Silver, 1-hexynyl- is explored for its use in electronic materials and as a component in conductive inks and coatings.
Mécanisme D'action
The mechanism by which Silver, 1-hexynyl- exerts its effects is multifaceted:
Antimicrobial Action: Silver ions disrupt bacterial cell walls and membranes, interfere with enzyme function, and inhibit DNA replication.
Catalytic Activity: The compound can facilitate various chemical reactions by providing a reactive surface for the interaction of reactants.
Comparaison Avec Des Composés Similaires
Silver Nitrate: A common silver compound with broad antimicrobial properties.
Silver Oxide: Used in batteries and as a catalyst.
Silver Sulfadiazine: Widely used in medical applications for its antimicrobial properties.
Uniqueness: Silver, 1-hexynyl- is unique due to the presence of the 1-hexynyl group, which imparts specific chemical reactivity and potential for functionalization that is not present in simpler silver compounds. This makes it particularly valuable in specialized applications where both the properties of silver and the reactivity of the 1-hexynyl group are desired.
Propriétés
Numéro CAS |
60627-07-8 |
|---|---|
Formule moléculaire |
C6H9Ag |
Poids moléculaire |
189.00 g/mol |
Nom IUPAC |
silver;hex-1-yne |
InChI |
InChI=1S/C6H9.Ag/c1-3-5-6-4-2;/h3,5-6H2,1H3;/q-1;+1 |
Clé InChI |
XOTLWEBGVICJHO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#[C-].[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



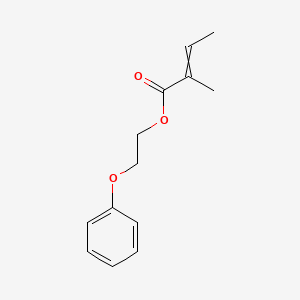
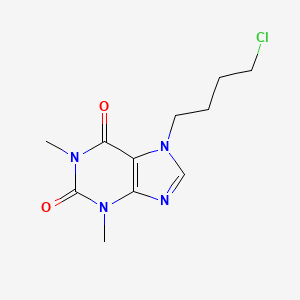
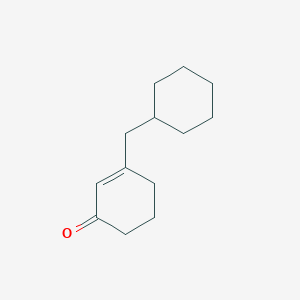
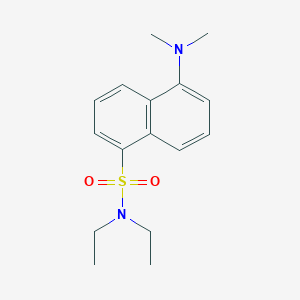
![4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14610703.png)



![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)
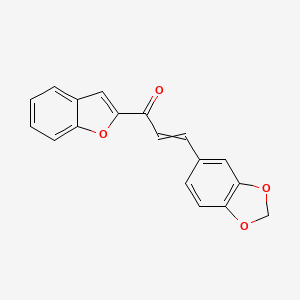

![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)
![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)
